molecular formula C19H18N2O B14356380 3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile CAS No. 94377-98-7

3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile

Cat. No.: B14356380
CAS No.: 94377-98-7
M. Wt: 290.4 g/mol
InChI Key: RLGQCUBXTTYEJN-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile is an organic compound characterized by the presence of a methoxyphenyl group, a phenyl group, and a pentanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile typically involves the reaction of 4-methoxybenzyl chloride with phenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of an aprotic solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile groups to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like DMF.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl cyanide: Similar structure but lacks the phenyl group.

    Phenylacetonitrile: Similar structure but lacks the methoxyphenyl group.

    Benzyl cyanide: Similar structure but lacks both the methoxy and phenyl groups.

Uniqueness

3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

94377-98-7

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)-phenylmethyl]pentanedinitrile

InChI

InChI=1S/C19H18N2O/c1-22-18-9-7-16(8-10-18)19(15-5-3-2-4-6-15)17(11-13-20)12-14-21/h2-10,17,19H,11-12H2,1H3

InChI Key

RLGQCUBXTTYEJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC#N)CC#N

Origin of Product

United States

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